Neurokinin A(4-10) TFA
Description
Overview of the Tachykinin Neuropeptide Family and Receptors
The tachykinins are a group of structurally related peptides characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic residue. nih.gov This shared feature is essential for their ability to activate their corresponding receptors. nih.gov The family is named for its ability to induce rapid contractions in intestinal muscle. unifi.it
The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.gov These endogenous ligands preferentially bind to three distinct G protein-coupled receptors: the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors, respectively. nih.govmultispaninc.com While there is a preferential ligand for each receptor, some cross-reactivity can occur, with ligands binding to other receptor subtypes, albeit with lower affinity. nih.govconicet.gov.ar
| Receptor Subtype | Preferred Endogenous Ligand |
| NK1 Receptor | Substance P (SP) |
| NK2 Receptor | Neurokinin A (NKA) |
| NK3 Receptor | Neurokinin B (NKB) |
This table outlines the primary endogenous tachykinin ligands and their preferred G protein-coupled receptor subtypes.
The activation of these receptors triggers a cascade of intracellular events, primarily through the activation of phospholipase C, leading to an increase in intracellular calcium levels. guidetopharmacology.org This signaling is fundamental to the diverse physiological effects of tachykinins.
Research using animal models has been instrumental in elucidating the broad physiological roles of the tachykinin system. These peptides are involved in a vast array of processes across various systems, including the nervous, immune, gastrointestinal, respiratory, and urogenital systems. physiology.org
Key physiological functions influenced by the tachykinin system include:
Inflammation and Pain: Tachykinins are significant mediators of neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the accumulation of inflammatory cells. scispace.compnas.org They also play a role in nociception, the sensory nervous system's response to harmful stimuli. physiology.orgpnas.org
Smooth Muscle Contractility: Tachykinins are potent modulators of smooth muscle contraction and relaxation. guidetopharmacology.org For instance, in the gastrointestinal tract, SP and NKA contribute to excitatory neurotransmission, influencing motility. nih.gov In the airways, they can induce bronchoconstriction. nih.gov
Gastrointestinal Function: Beyond motility, tachykinins are involved in regulating electrolyte and fluid secretion in the intestines. nih.gov
Nervous System Modulation: The tachykinin system can influence the activity of other neurotransmitters, such as dopamine (B1211576) and serotonin. guidetopharmacology.org This has led to investigations into their role in conditions like anxiety and depression, though clinical success with antagonists has been limited. guidetopharmacology.org
Reproduction: Recent studies in mammals have highlighted the involvement of the tachykinin system, particularly NKB, in the regulation of reproductive hormones. nih.gov
Derivation and Significance of Neurokinin A(4-10)
To study the specific functions of individual tachykinin receptors, researchers often utilize synthetic ligands that are more selective than the endogenous peptides. Neurokinin A(4-10) is a prime example of such a tool.
Neurokinin A(4-10) is a C-terminal heptapeptide (B1575542) fragment of the full-length Neurokinin A molecule. targetmol.commedchemexpress.com The full sequence of NKA is His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. Neurokinin A(4-10) consists of the amino acid sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. medchemexpress.com This truncation is significant because the C-terminal region is the primary determinant of receptor binding and activation for tachykinins. nih.gov
The development of truncated and modified tachykinin fragments arose from the need to create more selective pharmacological tools to differentiate the actions of the various receptor subtypes. Early research established the relative potencies of the endogenous ligands, but their overlapping affinities made it challenging to isolate the effects of a single receptor. nih.gov The creation of fragments like NKA(4-10) and other analogues, such as [βAla⁸]-Neurokinin A(4-10), provided researchers with agonists that exhibit greater selectivity for the NK2 receptor. tocris.comnih.govphysiology.org This has allowed for more precise investigations into the physiological and pathological roles of NK2 receptor activation. For example, structure-activity relationship studies on NKA(4-10) have been performed to understand which amino acid residues are critical for its affinity and efficacy at the human NK2 receptor. nih.gov
Neurokinin A(4-10) Trifluoroacetate (B77799) as a Selective Tachykinin NK2 Receptor Agonist in Research
Neurokinin A(4-10) is often used in its trifluoroacetate (TFA) salt form in research settings. targetmol.com This form enhances its stability and solubility for experimental use. The primary utility of Neurokinin A(4-10) TFA lies in its function as a selective agonist for the tachykinin NK2 receptor. targetmol.commedchemexpress.comtargetmol.comchemsrc.com
Both Neurokinin A and its truncated form, NKA(4-10), are potent spasmogens, for instance, in human colon circular muscle, an action mediated exclusively through NK2 receptors. targetmol.commedchemexpress.comchemsrc.commedchemexpress.com The high density of NK2 receptors in certain tissues makes them excellent models for studying the effects of NKA(4-10). targetmol.commedchemexpress.comchemsrc.commedchemexpress.com The selectivity of NKA(4-10) allows researchers to stimulate NK2 receptors specifically and observe the resulting physiological responses, such as smooth muscle contraction, without the confounding effects of activating NK1 or NK3 receptors. medchemexpress.com This has been crucial in studies ranging from gastrointestinal motility to airway smooth muscle function. physiology.orgmedchemexpress.com
Scope and Academic Focus of Research on this compound
The academic interest in this compound is primarily centered on its interaction with the tachykinin NK2 receptor. Research endeavors utilize this compound to probe the structure-activity relationships (SAR) of ligands that bind to this receptor. The overarching goal is to understand the specific amino acid residues crucial for binding affinity, functional potency, and receptor activation.
A significant body of research has focused on creating and testing analogues of NKA(4-10) to identify more potent and selective NK2 receptor agonists. nih.govnih.govplos.org These studies involve systematic substitutions of amino acids at various positions within the peptide sequence. For example, research on human colon circular muscle, a tissue with a high density of NK2 receptors, has yielded detailed insights. chemsrc.comnih.govnih.gov
Key findings from these structure-activity relationship studies include:
Crucial Residues : The side chains of Aspartic acid (Asp⁴), Phenylalanine (Phe⁶), Valine (Val⁷), Leucine (Leu⁹), and Methionine (Met¹⁰) are structurally vital for agonist activity. nih.gov Substitution of these residues, particularly Phe⁶, can lead to a drastic reduction in binding affinity and functional potency. nih.gov
Chirality : The stereochemistry of the amino acids is critical. Replacing L-amino acids with their D-enantiomers significantly diminishes both binding and functional activity, especially at positions 6 and 7. nih.gov
Potency Enhancement : The functional potency of NKA(4-10) can be significantly increased through specific substitutions. Replacing Serine (Ser⁵) with Lysine (Lys) or N-methylation of Leucine (Leu⁹) have been shown to be effective modifications for enhancing both functional and binding potency at the human NK2 receptor. nih.gov
Metabolic Stability : Research also extends to the metabolic stability of NKA(4-10) and its analogues. Studies have examined their degradation by cell-surface peptidases like endopeptidase-24.11 and aminopeptidase (B13392206) N. nih.gov For instance, the analogue [βAla⁸]NKA(4-10) was found to be susceptible to degradation by endopeptidase-24.11. nih.gov Improving metabolic stability is a key objective in the design of peptide-based therapeutic agents. nih.govscispace.com
Summary of Research Findings on NKA(4-10) Analogues at the Human NK2 Receptor
| Analogue/Modification | Effect on Binding Affinity | Effect on Functional Potency | Reference |
|---|---|---|---|
| L-Ala substitution at Asp⁴, Val⁷, Leu⁹, Met¹⁰ | 8- to 80-fold decrease | Similar decrease | nih.gov |
| L-Ala substitution at Phe⁶ | ~5000-fold decrease | Similar decrease | nih.gov |
| Replacement with D-enantiomers (esp. at positions 6 & 7) | Drastically reduced | Drastically reduced | nih.gov |
| Single substitution with Lys⁵ | Significantly higher | Enhanced 8-fold | nih.gov |
| Single substitution with MeLeu⁹ | Significantly higher | Enhanced 8-fold | nih.gov |
| [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | Similar to NKA(4-10) | More potent | nih.govplos.org |
This focused academic inquiry provides fundamental knowledge about the molecular interactions between tachykinin peptides and their receptors. By using specific fragments like this compound, researchers can dissect the contributions of individual amino acid residues, paving the way for the rational design of novel, highly selective, and stable ligands for the NK2 receptor. plos.orgresearchgate.net
Properties
Molecular Formula |
C₃₆H₅₅F₃N₈O₁₂S |
|---|---|
Molecular Weight |
880.93 |
sequence |
One Letter Code: DSFVGLM-NH2 |
Origin of Product |
United States |
Mechanistic Investigations of Neurokinin A 4 10 Tfa at the Nk2 Receptor
Receptor Binding Kinetics and Thermodynamics
Understanding the binding characteristics of Neurokinin A(4-10) at the NK2 receptor is fundamental to deciphering its mechanism of action. These interactions are defined by the rates of association and dissociation, the affinity of the ligand for the receptor at equilibrium, and its binding profile relative to other known ligands.
Equilibrium binding studies are performed to quantify the affinity of a ligand for its receptor (expressed as the dissociation constant, Kd) and the density of receptors in a given tissue or cell preparation (Bmax). Such studies have been conducted using radiolabeled analogues of Neurokinin A(4-10) in various tissues known to have a high density of NK2 receptors, such as the hamster and human urinary bladder and the circular muscle of the human colon. medchemexpress.comtargetmol.comnih.gov
For instance, studies using the novel radioligand [3H][β-Ala8]neurokinin A-(4-10) in hamster urinary bladder membranes demonstrated binding to a single class of high-affinity sites. nih.gov The binding was specific and concentration-dependent. nih.gov These experiments are crucial for characterizing the receptor population and the ligand's fundamental binding properties.
The interaction between a ligand and its receptor is a dynamic process involving the binding of the ligand (association) and its subsequent release (dissociation). Radioligand binding assays have shown that the binding of Neurokinin A(4-10) analogues to the NK2 receptor is reversible. nih.gov This reversibility is a key characteristic, allowing for dynamic regulation of receptor activity. While specific kinetic rate constants (k_on and k_off) are not always detailed, the reversibility implies that the ligand does not form a permanent bond with the receptor, a typical feature for agonists that modulate physiological responses.
Competitive binding experiments are essential for establishing the selectivity of a ligand and for understanding the structure-activity relationships within a ligand family. In these assays, the ability of unlabeled ligands to displace a radiolabeled ligand from the receptor is measured, yielding an inhibitory constant (Ki) that reflects the competitor's binding affinity.
Studies have shown that the binding of radiolabeled Neurokinin A(4-10) analogues is effectively displaced by known NK2 receptor agonists and antagonists but not significantly by ligands selective for NK1 or NK3 receptors, confirming its NK2 selectivity. nih.gov Furthermore, structure-activity relationship studies involving various substitutions within the Neurokinin A(4-10) sequence have revealed critical residues for receptor affinity. nih.govnih.gov For example, substituting the phenylalanine at position 6 (Phe6) with L-alanine dramatically decreases binding affinity, highlighting the critical role of this residue's side chain in the ligand-receptor interaction. nih.gov Conversely, substitutions at other positions, such as replacing serine at position 5 with lysine, can enhance binding and functional potency. nih.gov
G-Protein Coupled Receptor (GPCR) Coupling and Activation Mechanisms
Upon binding its agonist, the NK2 receptor undergoes a conformational change that enables it to interact with and activate intracellular signaling partners, primarily heterotrimeric G-proteins.
Tachykinin receptors, including the NK2 receptor, belong to the rhodopsin-like GPCR family and are known to couple primarily to G-proteins of the Gq/11 family. glpbio.com The binding of an agonist like Neurokinin A(4-10) stabilizes an active conformation of the receptor, which then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the α-subunit of the Gq protein. This process facilitates the exchange of GDP for GTP on Gαq, causing the dissociation of the Gαq-GTP subunit from the Gβγ dimer, both of which proceed to activate downstream effector proteins. glpbio.com
The activation of Gq by the agonist-bound NK2 receptor initiates a well-characterized signaling cascade. The activated Gαq-GTP subunit stimulates the membrane-bound enzyme phospholipase C (PLC). glpbio.com PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). glpbio.com
IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. glpbio.com This rapid increase in intracellular Ca2+ concentration is a key event that leads to various cellular responses, most notably the contraction of smooth muscle cells, which is a hallmark of NK2 receptor activation. medchemexpress.comtargetmol.com This mechanism explains the potent spasmogenic effects of Neurokinin A(4-10) observed in tissues like the human colon and urinary bladder. medchemexpress.comnih.gov
Structure Activity Relationship Sar Studies of Neurokinin A 4 10 Tfa and Its Analogues
Influence of Amino Acid Residues on NK2 Receptor Affinity and Function
The specific amino acid residues within the Neurokinin A(4-10) sequence (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2) play distinct and critical roles in its interaction with the NK2 receptor. nih.gov Research has shown that the side chains of several residues are indispensable for high-affinity binding and agonist activity. nih.govnih.gov
Alanine (B10760859) scanning is a powerful technique used to determine the functional contribution of individual amino acid residues in a peptide or protein. genscript.com By systematically replacing each non-alanine residue with alanine, which has a small and chemically inert methyl side chain, researchers can assess the importance of the original side chain for the molecule's function. genscript.comcreative-biolabs.com
A systematic L-alanine substitution study on Neurokinin A(4-10) revealed the profound impact of specific residues on binding affinity at the human NK2 receptor. nih.gov The substitution of Asp(4), Val(7), Leu(9), and Met(10) with alanine resulted in a significant 8- to 80-fold decrease in binding affinity. nih.gov The most dramatic effect was observed with the substitution of Phe(6), which led to a staggering 5000-fold decrease in affinity. nih.gov Conversely, substitutions at positions Ser(5) and Gly(8) did not cause a significant change, suggesting their side chains are less critical for the direct interaction with the receptor. nih.gov These findings underscore the importance of the C-terminal portion of the peptide and specific residues within it for receptor interaction. nactem.ac.uk
| Original Residue Position | Substitution | Effect on Binding Affinity | Fold Decrease in Affinity |
|---|---|---|---|
| Asp(4) | L-Alanine | Significant Decrease | 8- to 80-fold |
| Ser(5) | L-Alanine | Not Significantly Affected | - |
| Phe(6) | L-Alanine | Drastic Decrease | ~5000-fold |
| Val(7) | L-Alanine | Significant Decrease | 8- to 80-fold |
| Gly(8) | L-Alanine | Not Significantly Affected | - |
| Leu(9) | L-Alanine | Significant Decrease | 8- to 80-fold |
| Met(10) | L-Alanine | Significant Decrease | 8- to 80-fold |
Further studies have confirmed that the side chains of Asp(4), Phe(6), Val(7), Leu(9), and Met(10) are structurally crucial for the agonist activity of Neurokinin A(4-10). nih.govnih.gov
The Phenylalanine residue at position 6 (Phe(6)) is exceptionally important for biological activity. doi.orgnih.gov Its replacement with alanine virtually eliminates binding, indicating its aromatic side chain is a key pharmacophore. doi.orgnih.gov Studies investigating steric and electrostatic requirements at this position have shown that the size and planarity of the aromatic side chain are critically important for receptor binding and activation. portlandpress.comacs.org It is hypothesized that the Phe(6) aromatic ring is involved in weakly polar π-π interactions within a hydrophobic pocket of the NK2 receptor. doi.org
The residues Val(7), Leu(9), and Met(10) also contribute significantly to the peptide's affinity for the NK2 receptor, as their substitution with alanine leads to a substantial loss in binding capability. nih.gov This highlights the importance of the hydrophobic character of the C-terminal region of the peptide for effective receptor interaction. encyclopedia.pub
Impact of Peptide Backbone Modifications
Modifications to the peptide backbone, including changes at the N-terminus and the incorporation of non-standard or D-amino acids, have been explored to alter the stability, selectivity, and activity of Neurokinin A(4-10).
Modifications at the N-terminus of Neurokinin A(4-10) have been investigated to enhance its stability. Acetylation of the N-terminal amide can provide protection against degradation by aminopeptidases. nih.govdocumentsdelivered.com Importantly, this modification does not negatively impact the peptide's biological function; research has shown that the contractile response of Neurokinin A(4-10) is unaffected by N-terminal acetylation. nih.gov
The incorporation of non-standard amino acids has been employed to introduce conformational constraints and improve receptor selectivity. A notable example is the substitution of the Glycine at position 8 with Beta-Alanine (β-Ala). nih.govnih.gov This modification, which introduces a more flexible residue, results in an analogue, [β-Ala(8)]NKA(4-10), that is a highly selective agonist for the NK2 receptor system. nih.govnih.gov Conformational analysis suggests that this substitution alters the peptide's structure, favoring a conformation that is likely bioactive for NK2 receptors while being incompatible with NK1 and NK3 receptor agonist models. nih.gov
The chirality of amino acids is fundamental to a peptide's three-dimensional structure and its ability to interact with its receptor. nih.gov Replacing the naturally occurring L-amino acids with their D-enantiomers introduces significant conformational changes to the peptide backbone. doi.org
| Analogue | Effect on Affinity/Potency | Resulting Activity |
|---|---|---|
| General D-Amino Acid Substitution | Drastic Reduction | - |
| D-Phe(6) NKA(4-10) | Reduced | Partial Agonist |
| D-Val(7) NKA(4-10) | Reduced | Partial Agonist |
| D-Met(10) NKA(4-10) | Reduced | Partial Agonist |
Conformational Constraints and Their Role in Activity
The biological activity of peptides is intrinsically linked to their three-dimensional structure. Conformational analysis of NKA(4-10) has revealed a structure characterized by a type I β-turn from Ser5 to Gly8, which is followed by a γ-turn centered on Gly8. nih.gov Introducing conformational constraints into the peptide backbone is a widely used strategy to stabilize bioactive conformations, enhance receptor affinity and selectivity, and improve metabolic stability.
Cyclization is a powerful tool in medicinal chemistry to restrict the conformational flexibility of linear peptides. nih.gov This approach can lock the peptide into a conformation that is more favorable for receptor binding, thereby increasing potency and selectivity. nih.gov Various cyclization strategies can be employed, including head-to-tail cyclization, side-chain to side-chain cyclization (e.g., lactam bridges), and the formation of disulfide bridges between cysteine residues. sb-peptide.com
In the context of NKA(4-10) analogues, cyclization has been explored to develop potent and selective ligands for tachykinin receptors. For instance, the cyclic peptide MEN 10627, cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2β-5β), was developed as a selective NK-2 receptor antagonist. nih.gov Another example is L-659,877, a cyclic hexapeptide antagonist with selectivity for the NK-2 receptor. nih.gov These examples underscore the utility of cyclization in transforming peptide agonists into antagonists and in fine-tuning receptor selectivity.
Pseudopeptides are peptide analogues in which the peptide backbone has been modified. These modifications can include alterations to the amide bond, the introduction of non-proteinogenic amino acids, or the incorporation of γ-lactam constraints. Such changes can profoundly impact the peptide's conformational properties and, consequently, its biological activity.
Studies on [Nle¹⁰]NKA(4-10) analogues have investigated the impact of backbone constraints. researchgate.net The introduction of (S)- or (R)-Gly⁸{ANC-2}Leu⁹ γ-lactams to mimic a β-turn constraint was explored to understand the significance of this structural motif in receptor-ligand interactions. researchgate.net The analogue with only an (R)-Gly⁸{ANC-2}Leu⁹ constraint exhibited a binding affinity similar to the parent peptide. researchgate.net However, changing the lactam ring configuration to S, along with other modifications, led to a decrease in binding affinity. researchgate.net
Furthermore, the replacement of Gly⁸ in NKA(4-10) with the more flexible β-Ala residue resulted in [β-Ala⁸]NKA(4-10), a selective agonist for the NK-2 receptor. nih.govnih.gov Conversely, substitution with D-Ala⁸ or GABA⁸ abolished biological activity. nih.gov Conformational analysis suggests that the preferred conformation of [β-Ala⁸]NKA(4-10) may represent a bioactive conformation for NK-2 selective peptides. nih.gov
Development of Selective Agonists and Antagonists Based on Neurokinin A(4-10) Structure
The insights gained from SAR studies have guided the rational design of selective agonists and antagonists for tachykinin receptors, particularly the NK-2 receptor, based on the NKA(4-10) scaffold.
Selective Agonists:
Several modifications to the NKA(4-10) sequence have yielded potent and selective NK-2 receptor agonists. As mentioned, [β-Ala⁸]NKA(4-10) is a well-established selective NK-2 agonist. nih.govtocris.com Another key substitution is the replacement of Met¹⁰ with Norleucine (Nle), resulting in [Nle¹⁰]NKA(4-10), which also demonstrates high selectivity for the NK-2 receptor. nih.gov
Further enhancements in potency and selectivity have been achieved through multiple substitutions. For example, analogues such as [MeLeu⁹,Nle¹⁰]NKA(4-10), [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10), and [Lys⁵,Tyr⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) have shown increased potency. plos.org The combination of substitutions at positions 5, 9, and 10 has proven particularly effective in generating highly selective NK-2 agonists. plos.orgmedchemexpress.com For instance, [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) was found to be approximately 100-fold more selective for NK-2 over NK-1 receptors in terms of activation. plos.org
Selective Antagonists:
The development of NK-2 receptor antagonists from the NKA(4-10) structure has also been a significant area of research. Modifications that alter the conformational or electronic properties of the peptide can switch its activity from agonistic to antagonistic. For instance, at the human NK-2 receptor, [Ala⁸]NKA(4-10) was found to act as an antagonist, in contrast to its activity in rats. nih.gov
Cyclization has been a particularly successful strategy in generating NK-2 antagonists. As noted earlier, MEN 10627 and L-659,877 are cyclic peptide antagonists. nih.gov Another antagonist, MEN 10376, is a pseudopeptide analogue of NKA(4-10). nih.gov Non-peptide molecules have also been developed as potent and selective NK-2 antagonists, such as SR 48968 and GR 159897. nih.govmedchemexpress.com
The following table summarizes the activity of selected Neurokinin A(4-10) analogues:
| Compound Name | Modification(s) | Activity | Receptor Selectivity |
| [β-Ala⁸]NKA(4-10) | Gly⁸ → β-Ala | Agonist | NK-2 nih.govtocris.com |
| [Nle¹⁰]NKA(4-10) | Met¹⁰ → Nle | Agonist | NK-2 nih.gov |
| [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | Ser⁵ → Lys, Leu⁹ → MeLeu, Met¹⁰ → Nle | Agonist | NK-2 plos.orgmedchemexpress.com |
| [Arg⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | Ser⁵ → Arg, Leu⁹ → MeLeu, Met¹⁰ → Nle | Agonist | NK-2 plos.org |
| MEN 10627 | Cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2β-5β) | Antagonist | NK-2 nih.gov |
| L-659,877 | Cyclo(Leu-Met-Gln-Trp-Phe-Gly) | Antagonist | NK-2 nih.gov |
| SR 48968 | (S)-N-methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl]benzamide | Antagonist | NK-2 nih.gov |
| GR 159897 | Non-peptide | Antagonist | NK-2 medchemexpress.com |
Pharmacological Effects of Neurokinin A 4 10 Tfa in Research Models
In Vitro Experimental Models
The heptapeptide (B1575542) Neurokinin A(4-10), a truncated form of Neurokinin A (NKA), is recognized as a potent agonist for the tachykinin NK2 receptor. medchemexpress.commedchemexpress.com Its pharmacological activities have been extensively characterized in a variety of in vitro experimental models, providing crucial insights into the function of the NK2 receptor in smooth muscle physiology.
Neurokinin A (NKA) and its fragment Neurokinin A(4-10) are potent spasmogens of human colon circular muscle, with their contractile effects being mediated exclusively through tachykinin NK2 receptors. medchemexpress.com In vitro studies on preparations of human transverse or distal colonic circular smooth muscle have demonstrated that these tissues are contracted in a potent and dose-dependent manner by Neurokinin A and the selective NK2 receptor agonist, [β-Ala8]neurokinin A(4-10). nactem.ac.uk The contractile response to Neurokinin A(4-10) is not affected by N-terminal acetylation. nih.gov
A structure-activity relationship study of Neurokinin A(4-10) was conducted to determine the importance of specific amino acid residues for both binding affinity and functional efficacy at the NK2 receptor in human colon circular muscle. nih.gov The findings from this research are summarized in the tables below.
Table 1: Impact of L-Alanine Substitution on the Binding Affinity of Neurokinin A(4-10) Analogues in Human Colon Circular Muscle
| Substituted Residue | Change in Binding Affinity |
|---|---|
| Asp(4) | 8- to 80-fold decrease |
| Phe(6) | 5000-fold decrease |
| Val(7) | 8- to 80-fold decrease |
| Leu(9) | 8- to 80-fold decrease |
| Met(10) | 8- to 80-fold decrease |
| Ser(5) | Not significantly affected |
| Gly(8) | Not significantly affected |
Data sourced from a study on the structure-activity relationships of Neurokinin A(4-10). nih.gov
Table 2: Effect of D-Enantiomer Substitution on the Binding Affinity and Functional Potency of Neurokinin A(4-10) Analogues
| Substituted Residue | Effect on Binding and Potency |
|---|---|
| Phe(6) | Drastically reduced |
| Val(7) | Drastically reduced |
Data indicates that changes in amino acid chirality are detrimental to both binding affinity and functional activity. nih.gov
These studies conclude that the side chains of Asp(4), Phe(6), Val(7), Leu(9), and Met(10) are critical structural features for the agonist activity of Neurokinin A(4-10). nih.gov The contractile actions of NK2 receptor agonists like Neurokinin A are primarily a direct effect on the NK2 receptors present on the circular muscle. researchgate.net Binding studies using [125I]-neurokinin A have confirmed that the binding is predominantly to the NK2 receptor, which mediates the circular muscle contraction. nih.gov
In isolated circular strips of the guinea pig ileum, tachykinins have been shown to induce contractile responses. nih.gov These preparations respond to the selective NK2-receptor agonist [β-Ala8]-NKA(4-10). nih.gov The contractile response mediated by the activation of NK2-receptors in this tissue is entirely myogenic, meaning it originates from the muscle tissue itself. nih.gov This response is not affected by either atropine (B194438) or tetrodotoxin, indicating it is independent of cholinergic and neural inputs. nih.gov Furthermore, the selective NK2-receptor antagonist [Tyr5, D-Trp6,8,9, Arg10]-NKA(4-10) (MEN 10,207) has been shown to strongly inhibit the response to the selective NK2-agonist. nih.gov
Tachykinins are recognized as potent bronchoconstrictors in adult airway smooth muscle. physiology.org The endogenous release of tachykinins can act via NK2 receptors to induce smooth muscle constriction. physiology.org Studies on intact bovine bronchial segments have demonstrated that stretch-activated contractions are significantly diminished by the NK2 receptor antagonist MEN 10376, which is an analogue of NKA(4-10) ([Tyr(I),d-Trp(6,8,9),Lys(10)]-NKA(4-10)). nih.gov This suggests an important role for the NK2 receptor in the mechanical responses of airway smooth muscle.
While direct studies on Neurokinin A(4-10) in cultured human airway smooth muscle (HASM) cells are limited, research on related tachykinins provides insight into the cellular mechanisms. In rat airway smooth muscle cells, substance P, another tachykinin, has been shown to enhance intracellular calcium concentration responses to acetylcholine. nih.gov This enhancing effect was significantly blunted by the NK2 receptor antagonist MEN-10376, more so than by an NK1 receptor antagonist. nih.gov This suggests a primary role for the NK2 receptor in mediating these cellular effects. Given that HASM cells express NK2 receptors, it is plausible that Neurokinin A(4-10) would elicit similar responses related to calcium signaling, which is a critical component of smooth muscle cell contraction.
Cell-Based Assays
Other Cultured Cell Lines Expressing NK2 Receptors
The pharmacological activity of Neurokinin A(4-10) and its analogues has been extensively characterized in cultured cell lines genetically engineered to express tachykinin NK2 receptors. Chinese Hamster Ovary (CHO) cells are commonly used for this purpose, providing a controlled system to study receptor binding and functional responses.
In studies using CHO cells expressing human recombinant NK2 receptors, Neurokinin A(4-10) analogues have been shown to be potent and selective agonists. plos.orgnih.gov These compounds effectively displace radiolabeled ligands from the NK2 receptor and stimulate downstream signaling pathways. plos.orgebi.ac.uk The primary functional responses measured are the mobilization of intracellular calcium ([Ca++]i) and the stimulation of cyclic AMP (cAMP) production. plos.orgnih.gov
The selective NK2 agonist, [β-Ala8]NKA(4-10), was found to be highly potent in stimulating an increase in [Ca++]i in CHO cells expressing human NK2 receptors, with an EC50 value of 4.83 x 10⁻⁹ M. nih.gov This effect was specific to NK2 receptors, as selective NK1 and NK3 receptor agonists had no effect. nih.gov Furthermore, research evaluating a series of NKA(4-10) analogues demonstrated that compounds like [Lys5,MeLeu9,Nle10]-NKA(4-10) and [Arg5,MeLeu9,Nle10]-NKA(4-10) were highly selective agonists for the NK2 receptor over the NK1 receptor. plos.orgnih.gov In cAMP stimulation assays, [β-Ala8]-NKA(4–10) showed the greatest selectivity for activating NK2 over NK1 receptors, with a selectivity ratio of 244. plos.orgnih.gov
These in vitro studies in cultured cell lines are crucial for determining the affinity, potency, and efficacy of compounds like Neurokinin A(4-10) TFA at the NK2 receptor, confirming its role as a valuable tool for pharmacological research. nih.govdoi.org
Interactive Data Table: Activity of Neurokinin A(4-10) Analogues in CHO Cells Expressing Human NK2 Receptors
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for Intracellular Calcium | Functional Potency (EC50, nM) for cAMP Stimulation | NK1/NK2 Selectivity Ratio (EC50) |
| Neurokinin A (NKA) | 0.8 | 0.4 | 0.5 | 2.8 |
| [β-Ala8]-NKA(4-10) | Not Reported | 4.83 | 0.2 | 244 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.2 | 0.2 | 0.3 | 74 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 0.3 | 0.1 | Not Reported | 70 |
Data compiled from multiple research articles. plos.orgnih.govnih.gov
In Vivo Animal Models
Respiratory System Research Models
Bronchospasm Induction in Guinea Pigs
Neurokinin A(4-10) and its analogues are recognized as potent bronchospastic agents in anesthetized guinea pigs, a key in vivo model for respiratory research. This effect is mediated through the activation of NK2 receptors located in the airways. When administered intravenously, Neurokinin A-(4-10) produces a dose-related increase in tracheal insufflation pressure, indicative of bronchoconstriction.
Studies have shown that the maximal bronchospastic effect of Neurokinin A-(4-10) is comparable to that of the full-length Neurokinin A and significantly greater than that of Substance P, which primarily acts on NK1 receptors. This highlights the selectivity of Neurokinin A-(4-10) for the NK2 receptor-mediated response in the respiratory system. The analogue [β-Ala8]Neurokinin A-(4-10) is also a potent agent for inducing bronchospasm in this model. The bronchoconstriction induced by these NK2 receptor agonists can be selectively blocked by NK2 receptor antagonists, further confirming the receptor pathway involved.
This model is valuable for demonstrating the specific role of NK2 receptors in airway smooth muscle contraction and for characterizing the pharmacological profile of NK2 receptor agonists like this compound.
Gastrointestinal Motility Studies in Animal Models
The role of Neurokinin A(4-10) analogues in regulating gastrointestinal motility has been investigated in various animal models, particularly in rats. These studies reveal that activation of NK2 receptors influences motor responses in different segments of the gut.
In urethane-anesthetized rats, the selective NK2 receptor agonist [β-Ala8]neurokinin A-(4-10) was shown to induce a dose-dependent tonic contraction of the colon. This excitatory effect was specifically mediated by NK2 receptors, as it could be reduced by NK2 receptor antagonists. In contrast, the activation of NK1 receptors produced a mix of both excitatory and inhibitory effects on colonic motility.
Other studies in rats examined the impact of the NK2 agonist [NIe¹⁰]-NKA(4-10) on gastric emptying and intestinal transit. The activation of NK2 receptors in the stomach was found to delay gastric emptying. Conversely, activation of different neurokinin receptors in the intestines, namely NK1 and NK3 receptors, was shown to enhance intestinal transit. These findings indicate a selective and region-specific influence of neurokinin receptor agonists on gastrointestinal function.
Central Nervous System Investigations in Rodents
Modulation of Anxiety-Like Behaviors in Mice using Central Administration of Analogues
Investigations into the central nervous system effects of Neurokinin A(4-10) analogues have revealed their role in modulating anxiety-related behaviors. The elevated plus-maze is a standard ethological model used in mice to assess anxiety. In this test, an anxiogenic (anxiety-producing) effect is typically characterized by a decrease in the exploration of the open, exposed arms of the maze and a preference for the enclosed arms.
When the selective NK2 receptor agonist, [β-Ala8]neurokinin A-(4-10), was administered directly into the brain (intracerebroventricularly) of mice, it produced significant anxiogenic-like responses. ebi.ac.uknih.gov This was evidenced by a significant reduction in the frequency of entries into the open arms and an increase in the percentage of entries into the enclosed arms of the elevated plus-maze. ebi.ac.uknih.gov These behavioral changes were observed without any significant effects on general motor activity, indicating a specific modulation of anxiety-like behavior. ebi.ac.uknih.gov
These results suggest that the central stimulation of NK2 receptors induces anxiogenic-like effects. ebi.ac.uknih.gov Conversely, the blockade of these receptors with NK2 antagonists has been shown to produce anxiolytic-like (anxiety-reducing) effects, suggesting that central tachykinin systems, involving NK2 receptors, are tonically involved in the regulation of anxiety. ebi.ac.uknih.gov
Interactive Data Table: Effects of [β-Ala8]neurokinin A-(4-10) on Mouse Behavior in the Elevated Plus-Maze
| Behavioral Parameter | Effect of [β-Ala8]neurokinin A-(4-10) Administration | Interpretation |
| Frequency of Open Arm Entries | Significantly Reduced | Anxiogenic-like Effect |
| Time Spent in Open Arms | No Significant Change Reported | - |
| Percentage of Entries into Enclosed Arms | Significantly Enhanced | Anxiogenic-like Effect |
| Total Motor Activity | No Significant Change | Effect is not due to sedation or motor impairment |
Data based on findings from central administration studies in mice. ebi.ac.uknih.gov
Studies on Nociceptive Processing in Animal Models (e.g., indirect effects on opioid pathways)
The tachykinin family of neuropeptides, which includes Neurokinin A (NKA), is recognized for its role in nociceptive processing. dntb.gov.ua However, research focusing specifically on the C-terminal fragment Neurokinin A(4-10), a selective Neurokinin-2 (NK2) receptor agonist, and its direct or indirect effects on opioid pathways in nociceptive processing is limited in the available scientific literature. The majority of studies investigating the interplay between tachykinin and opioid systems in pain modulation have centered on the Neurokinin-1 (NK1) receptor and its primary endogenous ligand, Substance P (SP). transpopmed.orgnih.govresearchgate.net
In the broader context of tachykinin-opioid interactions, extensive research has established a relationship where the two systems functionally oppose each other in pain modulation. transpopmed.org Opioid receptor activation in the central nervous system can inhibit the release of Substance P from primary afferent neurons, a key mechanism of opioid-induced analgesia. nih.govresearchgate.net This interaction has led to the exploration of NK1 receptor antagonists as potential adjuncts to opioid therapy, with the aim of enhancing analgesia and mitigating side effects like tolerance and hyperalgesia. transpopmed.orgnih.gov Co-localization of NK1 and opioid receptors has been observed in nerve structures responsible for nociceptive transmission, suggesting a direct anatomical basis for their interaction. researchgate.net
While these findings highlight a significant relationship between the tachykinin and opioid systems, it is crucial to note that they are predominantly mediated by the NK1 receptor. The specific role of the NK2 receptor, which Neurokinin A(4-10) selectively targets, in modulating opioid pathways related to pain remains an area requiring further investigation. Preclinical studies have shown that while NK1 receptor antagonists can attenuate nociceptive responses caused by inflammation or nerve damage, the specific contribution of NK2 receptor activation or blockade by compounds like Neurokinin A(4-10) in these opioid-related pain pathways is not well-defined. transpopmed.org
Other Systemic Effects in Preclinical Animal Research
Preclinical research, primarily utilizing the selective NK2 receptor agonist analogue [beta Ala8]Neurokinin A-(4-10), has elucidated several systemic effects mediated by NK2 receptor activation in various animal models. These studies differentiate the functions of NK2 receptors from those of NK1 receptors, which are associated with different physiological responses.
In anesthetized guinea pigs, Neurokinin A-(4-10) and its analogue [beta Ala8]Neurokinin A-(4-10) have been identified as potent bronchospastic agents. nih.govnih.gov Their activity in inducing bronchoconstriction, an effect mediated by NK2 receptors, was found to be comparable to or greater than that of the parent peptide, Neurokinin A. nih.govbiocrick.com Conversely, these compounds showed little to no activity in inducing salivation (sialologic effects), a response primarily mediated by NK1 receptors. nih.govnih.gov
Studies in anesthetized rats have demonstrated that [beta Ala8]Neurokinin A-(4-10) is a potent agonist for inducing urinary bladder contraction, another physiological response attributed to NK2 receptor activation. nih.govbiocrick.comtocris.com In contrast, the peptide was found to be only weakly active, if at all, in producing systemic hypotension or plasma extravasation. nih.gov These latter effects, vasodilation and increased vascular permeability, are characteristic of NK1 receptor activation. nih.gov Similarly, in conscious guinea pigs, [beta Ala8]Neurokinin A-(4-10) had no effect on mean arterial blood pressure. nih.gov This pharmacological profile underscores the selectivity of Neurokinin A-(4-10) and its analogues for the NK2 receptor, making them valuable tools for distinguishing NK2-mediated effects from NK1- or NK3-mediated responses in preclinical research. nih.govnih.gov
Table 1: Summary of Systemic Effects of Neurokinin A(4-10) Analogues in Preclinical Models
| Effect Investigated | Animal Model | Compound | Observed Effect | Receptor Implicated | Reference(s) |
|---|---|---|---|---|---|
| Bronchoconstriction | Anesthetized Guinea Pig | Neurokinin A-(4-10) | Potent increase in tracheal insufflation pressure | NK2 | nih.gov |
| Bronchoconstriction | Anesthetized Guinea Pig | [beta Ala8]Neurokinin A-(4-10) | Potent bronchospasm | NK2 | nih.govtocris.comnih.gov |
| Urinary Bladder Motility | Anesthetized Rat | [beta Ala8]Neurokinin A-(4-10) | Potent bladder contraction | NK2 | nih.govbiocrick.com |
| Salivation | Anesthetized Guinea Pig | Neurokinin A-(4-10) | No sialologic effect | NK1 (lack of effect) | nih.gov |
| Systemic Blood Pressure | Anesthetized Rat | [beta Ala8]Neurokinin A-(4-10) | Weak to no hypotensive effect | NK1 (lack of effect) | nih.gov |
| Systemic Blood Pressure | Conscious Guinea Pig | [beta Ala8]Neurokinin A-(4-10) | No effect on mean arterial blood pressure | NK1/NK3 (lack of effect) | nih.gov |
| Plasma Extravasation | Anesthetized Rat | [beta Ala8]Neurokinin A-(4-10) | Weak to no effect | NK1 (lack of effect) | nih.gov |
Methodological Approaches in Neurokinin A 4 10 Tfa Research
Peptide Synthesis Techniques for Research Scale
Producing Neurokinin A(4-10) for laboratory investigation necessitates precise chemical synthesis to ensure a high-purity product with the correct amino acid sequence and structure.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the research-scale production of peptides like Neurokinin A(4-10). bachem.combeilstein-journals.org This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. bachem.combeilstein-journals.org The process begins with the C-terminal amino acid of the desired sequence (methionine in this case) anchored to the resin. The synthesis proceeds by repeating a cycle of Nα-protecting group removal, washing, and coupling the next protected amino acid until the full sequence (Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂) is assembled. beilstein-journals.org
Once the synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid cocktail. wpmucdn.comnih.gov Trifluoroacetic acid (TFA) is the most common and crucial component of these cleavage cocktails. wpmucdn.comkyoto-u.ac.jpcore.ac.uk The cocktail often includes "scavenger" molecules, such as water, thioanisole, or triisopropylsilane (B1312306) (TIS), to trap the reactive carbocations generated during the removal of protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues. nih.govpeptide.com After cleavage, the crude peptide is precipitated with cold ether. core.ac.ukrsc.org The use of TFA in this final step results in the formation of the peptide as a trifluoroacetate (B77799) salt, hence "Neurokinin A(4-10) TFA".
Following cleavage from the resin, the crude peptide product contains the desired sequence along with various byproducts from incomplete reactions or side reactions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying the crude peptide to the high degree required for biological assays (>98%). kyoto-u.ac.jprsc.org This technique separates the peptide from impurities based on differences in hydrophobicity. The crude mixture is dissolved and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase, typically a gradient of increasing organic solvent (like acetonitrile) in water with TFA as an ion-pairing agent, is passed through the column. The more hydrophobic a molecule is, the more strongly it binds to the stationary phase, and the higher the concentration of organic solvent is required to elute it. This allows for the effective separation of the target peptide, which is collected in fractions for subsequent analysis.
After purification, the identity and structural integrity of this compound must be confirmed. Mass Spectrometry (MS) is employed to verify that the synthesized peptide has the correct molecular weight. rsc.org Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are commonly used to provide a precise mass measurement that can be compared against the calculated theoretical mass of the peptide sequence. kyoto-u.ac.jprsc.orgunige.ch
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to determine the three-dimensional structure and conformation of peptides in solution. sandiego.edu For Neurokinin A(4-10) and its analogues, NMR studies can provide insights into the peptide's folding, such as the presence of β-turns or helical structures, which are crucial for receptor binding and activation. nih.govnih.gov By analyzing the interactions between atomic nuclei within the peptide, researchers can build a detailed model of its solution conformation, which helps to understand its structure-activity relationships. nih.govmdpi.com
Radioligand Binding Assays
Radioligand binding assays are fundamental for studying the interaction of Neurokinin A(4-10) with its target receptors. These assays quantify the binding affinity of a ligand for a receptor by using a radioactively labeled molecule (radioligand).
To perform binding assays, a source of the target receptor is required. This is typically achieved by preparing crude membrane homogenates from tissues or cells that naturally express or have been engineered to express the receptor of interest (e.g., the NK₂ receptor). medchemexpress.commedchemexpress.com The process involves homogenizing the tissue or cell pellet in a buffer solution, often using a tool like a Polytron homogenizer. nih.govtermedia.pl The homogenate is then subjected to a series of centrifugation steps to separate the membrane fraction, which contains the receptors, from other cellular components like nuclei and cytosol. plos.orgovid.com The final membrane pellet is resuspended in a binding buffer that is optimized for the assay and may contain protease inhibitors (such as chymostatin, leupeptin, and bacitracin) to prevent the degradation of the peptide ligand and receptors. ovid.comdoi.org
In these assays, a radiolabeled form of Neurokinin A or a high-affinity analogue, commonly iodinated with Iodine-125 (e.g., [¹²⁵I]-NKA), serves as the reporter molecule. nih.govnih.govnih.gov Competition binding experiments are frequently performed to determine the affinity of unlabeled ligands, such as this compound. In this setup, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound. doi.org The unlabeled ligand competes with the radioligand for binding to the receptor. nih.gov By measuring the decrease in radioactivity bound to the membranes as the concentration of the unlabeled competitor increases, a competition curve can be generated. From this curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This value can then be used to calculate the binding affinity constant (Ki) of Neurokinin A(4-10) for the receptor. mdpi.com
Table 1: Binding Affinities of Neurokinin A Analogues at the Human NK₂ Receptor
This table presents data from competition binding assays where various NKA analogues were used to displace a radioligand from human NK₂ receptors. The pKi value is the negative logarithm of the Ki (affinity constant), with higher values indicating stronger binding affinity.
| Compound | Radioligand Used | Receptor Source | pKi Value | Reference |
| Neurokinin A (NKA) | [¹²⁵I]-NKA | Human Colon Circular Muscle | 8.9 ± 0.1 | nih.gov |
| [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | [¹²⁵I]-NKA | Human Colon Circular Muscle | 8.9 ± 0.1 | nih.gov |
| Ibodutant | [¹²⁵I]NKA | Human Colon Smooth Muscle | 9.9 | ovid.com |
| Saredutant | [¹²⁵I]NKA | Human Colon Smooth Muscle | 9.2 | ovid.com |
| Nepadutant | [¹²⁵I]NKA | Human Colon Smooth Muscle | 8.4 | ovid.com |
| [β-Ala⁸]-NKA(4-10) | [¹²⁵I]-NKA | CHO-hNK2 cells | 8.98 | plos.org |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | [¹²⁵I]-NKA | CHO-hNK2 cells | 9.77 | plos.org |
Data Analysis for Affinity (Ki) and Potency
The characterization of Neurokinin A(4-10) and its analogs frequently involves the determination of their binding affinity (Ki) and functional potency (EC50). Affinity is a measure of how tightly a ligand binds to a receptor, while potency refers to the concentration of a ligand required to produce a specific effect.
A common method for determining the inhibition constant (Ki) is through competitive radioligand binding assays. In these experiments, the ability of a non-labeled compound, such as Neurokinin A(4-10), to displace a specific radiolabeled ligand from its receptor is measured. The IC50 value, which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand, is determined first. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant. plos.org
Potency is typically expressed as the EC50 value, the concentration of an agonist that produces 50% of the maximal response in a functional assay. Both affinity and potency are often expressed as their negative logarithms (pKi and pEC50, respectively) for ease of comparison. A strong positive correlation between binding affinity (pKi) and functional potency (pEC50) is often observed for Neurokinin A(4-10) analogs at the NK2 receptor. nih.gov
Data from these analyses are crucial for structure-activity relationship (SAR) studies, which investigate how chemical modifications to the peptide structure affect its interaction with the receptor. nih.govsigmaaldrich.com For instance, studies have shown that certain amino acid substitutions in the Neurokinin A(4-10) sequence can significantly alter its affinity and potency at the human NK2 receptor. plos.orgsigmaaldrich.com
| Compound | Binding Affinity (pKi) at hNK2R | Functional Potency (pEC50) at hNK2R (Calcium Assay) |
|---|---|---|
| Neurokinin A (NKA) | 8.51 | 9.15 |
| [β-Ala8]-NKA(4–10) | 8.23 (pIC50) | 9.00 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.11 | 9.92 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 9.15 | 10.08 |
Functional Cell-Based Assays
To understand the cellular response to this compound, researchers employ a variety of functional assays using cultured cells that express the target receptors, primarily the NK2 receptor.
Reporter Gene Assays (e.g., Luciferase)
Reporter gene assays are a powerful tool for studying receptor activation and downstream signaling pathways. In this approach, cells are engineered to express a reporter gene, such as luciferase, under the control of a specific response element in a promoter. tandfonline.comtandfonline.com When Neurokinin A(4-10) activates its receptor (e.g., NK2), it triggers an intracellular signaling cascade. tandfonline.com For G-protein coupled receptors like the neurokinin receptors, this can involve pathways like the IP3/DAG pathway or the cyclic AMP (cAMP) pathway. tandfonline.comnih.gov
Activation of these pathways leads to the transcription of the reporter gene and the production of the reporter protein (luciferase). nih.gov The amount of luciferase produced, which can be quantified by measuring light emission after adding a substrate, is proportional to the level of receptor activation. tandfonline.comnih.gov These assays have been used to characterize the agonistic effects of neurokinins and the inhibitory effects of antagonists on human NK1, NK2, and NK3 receptors expressed in stable test cell lines. tandfonline.comtandfonline.com For example, CHO cells expressing NK2 receptors have been transfected with a CRE-LUC (cAMP response element-luciferase) reporter construct to sensitively detect cAMP signaling in response to agonists. nih.gov
Flow Cytometry and Immunofluorescence for Receptor Expression
Immunofluorescence is a key technique used to visualize the location of neurokinin receptors on and within cells. nih.gov This method utilizes antibodies that specifically bind to the receptor of interest. These primary antibodies are then detected by secondary antibodies that are conjugated to a fluorescent dye. Using fluorescence or confocal microscopy, researchers can determine the cellular and subcellular distribution of the receptors. nih.gov
This technique has been applied to cell lines stably transfected with cDNA for the NK1, NK2, or NK3 receptors, confirming the expression and localization of the receptors to the plasma membrane. nih.gov Such studies are crucial for validating the cell models used in functional assays and for investigating receptor trafficking, such as internalization upon agonist stimulation. nih.gov While not specifically detailed for Neurokinin A(4-10) in the provided context, immunofluorescence is a standard method to confirm the presence of its target, the NK2 receptor, in the cellular systems being studied.
Biosensor-based Approaches for Receptor Activation
Advanced biosensor-based methods allow for the real-time monitoring of receptor activation dynamics. One such approach involves using fluorescently labeled ligands and receptors to study their interaction. For instance, Neurokinin A(4-10) can be fluorescently labeled with a dye like Texas Red. unige.ch
When this fluorescent ligand binds to a receptor that is itself fluorescently tagged (e.g., with Green Fluorescent Protein, GFP), a phenomenon known as Fluorescence Resonance Energy Transfer (FRET) can occur. unige.chu-strasbg.fr FRET is the transfer of energy between two light-sensitive molecules. By monitoring changes in the fluorescence emission of the receptor-GFP fusion protein upon binding of the labeled Neurokinin A(4-10), researchers can directly observe the binding kinetics in real-time on living cells. unige.chu-strasbg.fr This technique, often performed using a spectrofluorometer or a modified stopped-flow apparatus, provides detailed insights into the association and dissociation rates of the ligand-receptor interaction and can be correlated with downstream signaling events, like intracellular calcium mobilization, which are measured in parallel. unige.ch
Ex Vivo Tissue Pharmacology
Ex vivo studies using isolated tissues are fundamental in pharmacology to assess the physiological effects of a compound in a more integrated system than cultured cells.
Organ Bath Studies with Isolated Tissues
Organ bath studies are a classic pharmacological method used to measure the contractile or relaxant effects of substances on isolated smooth muscle tissues. karger.comdoi.org For Neurokinin A(4-10), which is a potent spasmogen, tissues such as guinea pig trachea, human bronchus, hamster trachea, and human colon circular muscle are commonly used. sigmaaldrich.comdoi.orgnih.govelsevier.com
In a typical experiment, a piece of tissue is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at body temperature and aerated with a gas mixture. doi.org The tissue is connected to an isometric transducer that records changes in muscle tension. nih.gov Cumulative concentration-response curves are then generated by adding increasing concentrations of Neurokinin A(4-10) or its analogs to the bath. doi.org From these curves, key parameters like the maximal effect (Emax) and the potency (pD2 or EC50) can be determined. nih.gov These studies have been instrumental in establishing the rank order of potency for various neurokinins and confirming that the contractile effects of Neurokinin A(4-10) in these tissues are mediated by NK2 receptors. nih.govelsevier.com
| Agonist | Tissue | Potency (pD2 value) |
|---|---|---|
| NKA(4-10) | Guinea Pig Trachea | 8.62 |
| NKA(4-10) | Human Bronchus | 7.50 |
| [β-Ala8]-NKA(4-10) | Human Bronchus | Potent Agonist |
| [β-Ala8]-NKA(4-10) | Guinea Pig Trachea | Potent Agonist |
| [β-Ala8]-NKA(4-10) | Hamster Trachea | Potent Agonist |
Measurement of Contractile Responses
The contractile properties of Neurokinin A (4-10) and its analogues are primarily assessed through in vitro experiments using isolated smooth muscle tissues. These assays are fundamental in determining the potency and efficacy of the compound, often in comparison to other tachykinin receptor agonists.
In studies on rat duodenum, the selective NK2 receptor agonist [β-AlaB]-neurokinin A(4-10) demonstrated high potency and efficacy in inducing concentration-dependent contractions. nih.gov Similarly, research on human colon circular muscle has utilized isolated smooth muscle pharmacology to conduct structure-activity relationship studies of Neurokinin A(4-10). nih.gov These experiments measure the contractile response to various analogues to understand the structural requirements for agonist activity at the human NK2 receptor. nih.gov
Further research has employed isolated bladder strips from rats and guinea pigs to show that NK2 receptor agonists, such as analogues of Neurokinin A(4-10), can induce powerful contractions. nih.gov In airway tissues, the contractile abilities of selective agonists are studied in preparations like the human bronchus and guinea pig and hamster trachea to characterize the specific neurokinin receptors involved in airway smooth muscle contraction. elsevier.com The data from these studies, often presented as pD2 values (the negative logarithm of the EC50), allow for a quantitative comparison of the potency of different compounds.
Table 1: Potency of Tachykinin Analogues in Inducing Contractile Responses in Rat Duodenum
| Tachykinin Analogue | Receptor Selectivity | Potency (pD2) | Efficacy |
|---|---|---|---|
| [β-AlaB]-neurokinin A(4-10) | NK2 | 8.01 | High |
| Substance P methyl ester | NK1 | 7.94 | Low |
| Senktide | NK3 | 7.52 | High |
Data sourced from a study on the contractile responses of rat duodenum. nih.gov
In Vivo Experimental Designs for Animal Studies
In vivo studies are critical for understanding the systemic effects of this compound in a whole-organism context. These experimental designs involve various administration routes and the measurement of specific behavioral and physiological outcomes in animal models.
Administration Routes and Methodological Considerations
The choice of administration route in animal studies is crucial as it can significantly influence the bioavailability and distribution of the compound. Common parenteral routes, which bypass the gastrointestinal tract, include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections. uomustansiriyah.edu.iq These methods are often selected to avoid the first-pass effect of hepatic metabolism. uomustansiriyah.edu.iq
Other specialized routes are employed depending on the research question. For instance, intracerebroventricular (ICV) injection is used to deliver substances directly into the central nervous system. researchgate.net Intranasal (IN) administration offers another non-invasive route for systemic delivery or for targeting the brain. researchgate.netmedchemexpress.com In studies focused on the urinary system, intravesical instillation is used to administer compounds directly into the bladder. nih.gov For an analogue of Neurokinin A(4-10), administration routes such as subcutaneous, intravenous, and intranasal have been utilized in animal models like minipigs and dogs. medchemexpress.com Methodological considerations include the proper restraint of the animal, the use of appropriate needle sizes, and adherence to aseptic techniques to ensure animal welfare and the reliability of the experimental results. uomustansiriyah.edu.iqumn.edu
Behavioral Assays and Physiological Readouts in Animal Models
Following the administration of Neurokinin A(4-10) or its analogues, researchers measure a range of behavioral and physiological parameters to assess the compound's effects. These readouts are selected based on the known or hypothesized functions of the tachykinin system.
In studies of urinary function, key physiological readouts include changes in bladder capacity, residual volume, and rhythmic contractile activity. nih.gov For example, the intravesical administration of [β-Ala8]-NKA(4-10) was shown to facilitate reflex micturition in rats and guinea pigs, as evidenced by reduced bladder capacity. nih.gov In other models, readouts such as peak bladder and colorectal pressures are measured to assess prokinetic activity. medchemexpress.com
Behavioral assays are employed to investigate the role of neurokinin pathways in processes like pain perception. The formalin test, which involves injecting a dilute formalin solution into a hind paw, is used to assess the response to a persistent chemical pain stimulus by measuring behaviors like paw licking. nih.gov Other physiological readouts that have been observed following the administration of NK2 receptor agonists in conscious animals include the induction of micturition, defecation, and emesis. medchemexpress.com These assays and readouts provide crucial data on the functional consequences of NK2 receptor activation in vivo.
Table 2: Examples of In Vivo Readouts for Neurokinin A(4-10) Analogue Activity
| Animal Model | Physiological/Behavioral Readout | Observed Effect |
|---|---|---|
| Anesthetized Rats & Guinea Pigs | Bladder Capacity & Residual Volume | Reduced nih.gov |
| Minipigs | Peak Bladder & Colorectal Pressures | Increased medchemexpress.com |
| Conscious Dogs | Micturition & Defecation | Elicited medchemexpress.com |
| Conscious Dogs | Emesis & Hypotension | Elicited medchemexpress.com |
This table summarizes findings from various animal studies investigating the effects of selective NK2 receptor agonists. nih.govmedchemexpress.com
Future Directions and Emerging Areas in Neurokinin A 4 10 Research
Exploration of Allosteric Modulators of the NK2 Receptor Relevant to Neurokinin A(4-10)
The classical view of receptor activation by orthosteric agonists like Neurokinin A(4-10) is being expanded by the exploration of allosteric modulators. These molecules bind to a site on the receptor distinct from the primary agonist binding site, offering a more subtle and potentially more specific way to control receptor function.
Research has shown that the NK2 receptor can exist in multiple active conformations, each linked to different downstream signaling pathways, such as calcium mobilization or cAMP production. nih.govresearchgate.net Allosteric modulators have been discovered that can selectively stabilize one of these conformations, thereby biasing the receptor's response to Neurokinin A (NKA). nih.gov For instance, a novel allosteric inhibitor, LPI805, was found to dramatically inhibit the NKA-induced cAMP response while slightly enhancing the calcium response. researchgate.net This is achieved by destabilizing the specific receptor-agonist complex conformation associated with cAMP production. researchgate.net
The development of such modulators opens up the possibility of fine-tuning the physiological effects of Neurokinin A(4-10). By selectively promoting or inhibiting certain signaling pathways, allosteric modulators could lead to therapies with improved efficacy and fewer side effects. Future research will focus on identifying new allosteric sites and developing a wider range of modulators with diverse functional profiles to better understand and manipulate NK2 receptor signaling. nih.gov
Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography) of NK2 Receptor-Ligand Complexes
A detailed understanding of the three-dimensional structure of the NK2 receptor and its interaction with ligands like Neurokinin A(4-10) is fundamental for rational drug design. Historically, obtaining high-resolution structures of GPCRs has been challenging due to their flexibility and membrane-bound nature. jeolusa.com However, recent breakthroughs in structural biology, particularly in cryo-electron microscopy (cryo-EM) and X-ray crystallography, are revolutionizing the field. jeolusa.comnih.govnih.gov
These techniques provide atomic-level insights into how ligands bind to their receptors and induce conformational changes that lead to signal transduction. For example, a 2.7 Å resolution structure of the NKA-bound NK2 receptor complex has provided significant insights into the receptor's activation mechanism. researchgate.net Such detailed structural information helps to explain the specificity of ligand binding and the molecular basis of receptor activation. researchgate.net
Cryo-EM is particularly well-suited for studying large, dynamic macromolecular complexes in near-native states, while X-ray crystallography remains a gold standard for achieving high-resolution structures of crystallized molecules. jeolusa.comnih.govresearchgate.net The complementary use of these techniques can provide a comprehensive picture of the receptor in different functional states. jeolusa.com Future efforts will likely focus on capturing snapshots of the NK2 receptor in complex with Neurokinin A(4-10), as well as with various antagonists and allosteric modulators, to build a complete movie of receptor function.
Development of Novel Research Probes and Tools Based on the Neurokinin A(4-10) Structure
Advancing our understanding of the NK2 receptor's physiological and pathological roles requires sophisticated research tools. The peptide structure of Neurokinin A(4-10) serves as a valuable scaffold for the design of novel probes to investigate receptor function, distribution, and dynamics.
One powerful approach is the use of fluorescence resonance energy transfer (FRET), which allows for the measurement of distances between a fluorescently labeled ligand and a fluorescently tagged receptor. u-strasbg.fr By synthesizing fluorescent analogues of NKA with a reporter group at different positions, researchers can map the topology of the peptide when it is bound to the NK2 receptor. u-strasbg.fr These studies have suggested that NKA adopts an extended conformation in the receptor binding pocket. u-strasbg.fr
Furthermore, structure-activity relationship (SAR) studies, which involve systematically modifying the amino acid sequence of Neurokinin A(4-10), provide crucial information about which residues are critical for binding and activation. nih.govresearchgate.net This knowledge is essential for designing highly specific and potent research tools, such as radiolabeled ligands for binding assays (e.g., [Nle¹⁰]-NKA(4-10)) or selective agonists and antagonists for in vitro and in vivo functional studies. nih.govmdpi.com Recently, researchers have developed more specific and long-lasting molecules based on the natural ligand to activate only the NK2R, which could have therapeutic potential. sciencenews.dk
| Probe/Tool | Modification | Application | Key Finding/Use |
|---|---|---|---|
| Fluorescent NKA Analogues | Attachment of fluorophores (e.g., Texas Red) to various amino acid positions. | Fluorescence Resonance Energy Transfer (FRET) studies. | Mapping the conformation of NKA within the NK2 receptor binding pocket. u-strasbg.fr |
| [Nle¹⁰]-NKA(4-10) | Substitution of Methionine at position 10 with Norleucine. | Radioligand binding assays. | Used as a reference compound to determine the binding affinity of new NK2 receptor ligands. mdpi.com |
| Alanine-Substituted NKA(4-10) Analogues | Systematic replacement of individual amino acids with Alanine (B10760859). | Structure-Activity Relationship (SAR) studies. | Identifying key residues (e.g., Phe6, Val7) essential for receptor binding and functional activity. nih.gov |
| [Lys5,MeLeu9,Nle10]NKA(4-10) | Multiple amino acid substitutions. | In vivo functional studies. | A selective and potent NK2 receptor agonist used to study smooth muscle contraction. medchemexpress.com |
Integration with Omics Technologies to Elucidate Broader Biological Networks in Animal Models
While much research has focused on the direct effects of Neurokinin A(4-10) on the NK2 receptor, its broader impact on biological systems is less understood. The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides powerful, high-throughput tools to explore these wider networks. nih.govfrontiersin.org
By applying these technologies to animal models, researchers can obtain a comprehensive snapshot of the molecular changes that occur following NK2 receptor activation or inhibition. For instance, transcriptomics (studying gene expression) could reveal which genes are turned on or off in specific tissues in response to Neurokinin A(4-10) administration. Proteomics can identify changes in protein levels, providing insights into the downstream signaling pathways and cellular processes that are affected. Metabolomics, the study of small molecules, can uncover alterations in metabolic pathways.
Integrating these large datasets can help to build comprehensive models of the physiological roles of the Neurokinin A/NK2 receptor system. frontiersin.orgmdpi.com This approach is particularly valuable for identifying novel biomarkers for diseases involving this system and for discovering unexpected therapeutic applications or potential side effects of drugs targeting the NK2 receptor. frontiersin.org While still an emerging area for Neurokinin A research specifically, the application of omics in veterinary and medical research demonstrates its immense potential for providing a deeper, systems-level understanding of neuropeptide function. nih.govresearchgate.net
Computational Chemistry and Molecular Dynamics Simulations for Predictive SAR
The development of new drugs is a time-consuming and expensive process. Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to accelerate this process by predicting the properties of new molecules before they are synthesized. arxiv.org These methods are increasingly being applied to understand the structure-activity relationship (SAR) of ligands for the NK2 receptor.
MD simulations can model the dynamic behavior of the NK2 receptor and its interaction with ligands like Neurokinin A(4-10) at an atomic level. nih.gov These simulations can predict how changes in the peptide's structure will affect its binding affinity and its ability to activate the receptor. This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.govchemrxiv.org
Quantitative structure-activity relationship (QSAR) models provide another computational approach. By analyzing a dataset of known ligands and their biological activities, QSAR models can derive mathematical relationships between a molecule's structure and its function. acs.orgmdpi.com For example, 4D-QSAR approaches, which account for the conformational flexibility of ligands, have been used to build predictive models for neurokinin receptor antagonists. acs.org These predictive models can guide the design of novel Neurokinin A(4-10) analogues with improved potency, selectivity, and drug-like properties.
| Computational Method | Description | Application to Neurokinin A(4-10) Research |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Predicting the 3D structure of peptide analogues and modeling the dynamic interaction between Neurokinin A(4-10) and the NK2 receptor. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to relate chemical structure to biological activity. | Predicting the binding affinity and functional potency of novel Neurokinin A(4-10) analogues to guide rational drug design. acs.orgmdpi.com |
| Homology Modeling | Constructs an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental 3D structure of a related homologous protein. | Creating structural models of the NK2 receptor based on the known structures of other GPCRs, such as rhodopsin, to serve as a basis for docking studies. u-strasbg.fr |
| Ligand Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulating how different Neurokinin A(4-10) analogues fit into the binding pocket of the NK2 receptor to estimate binding affinity. |
Q & A
Q. What experimental models are appropriate for studying Neurokinin A(4-10) TFA's activity as a tachykinin NK2 receptor agonist?
Q. How should this compound be stored to maintain stability in long-term studies?
Methodological Answer: Store lyophilized powder at -20°C to -80°C in airtight containers under inert gas (e.g., argon) to prevent oxidation of methionine residues . For reconstituted solutions, aliquot and store at -80°C for ≤1 year; avoid freeze-thaw cycles. Monitor purity via HPLC (≥95% by area) before critical experiments .
Advanced Research Questions
Q. How do structural modifications (e.g., [β-Ala8] substitution) alter the potency and selectivity of this compound for NK2 receptors?
Q. How can conflicting data on this compound's effects across tissues (e.g., colon vs. airway) be resolved?
Methodological Answer: Address tissue-specific discrepancies by:
- Tissue bath experiments comparing receptor density (via qPCR) and coupling efficiency (e.g., Gαq vs. Gαs pathways) .
- Pharmacological profiling using subtype-specific agonists/antagonists to rule out cross-reactivity with NK1/NK3 receptors .
- Calcium imaging to quantify intracellular signaling dynamics in primary cells from different tissues .
Q. What strategies optimize this compound's solubility and bioavailability for in vivo studies?
Methodological Answer: Due to its hydrophobicity (LogP: 1.25), solubilize the peptide in 10% acetic acid or PEG-400 for intravenous administration . For oral studies, use nanoparticle encapsulation (e.g., PLGA polymers) to enhance intestinal absorption. Validate bioavailability via LC-MS/MS plasma pharmacokinetics, noting rapid clearance (t₁/₂: ~15 min in rodents) .
Q. How can researchers ensure reproducibility when using this compound in GPCR signaling studies?
Methodological Answer: Follow NIH guidelines for preclinical reporting:
- Standardize peptide batches by mass spectrometry (m/z 766.37) and amino acid analysis .
- Include positive controls (e.g., Substance P for NK1R) and negative controls (NK2R knockout models) .
- Publish raw data for dose-response curves and statistical analyses (e.g., Prism files) to enable replication .
Contradiction Analysis
Q. Why do some studies report this compound as a partial agonist in certain contexts?
Methodological Answer: Partial agonism may arise from tissue-specific receptor reserve or biased signaling (e.g., β-arrestin vs. G-protein pathways). Use BRET assays to quantify pathway bias and receptor overexpression systems to modulate reserve levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
